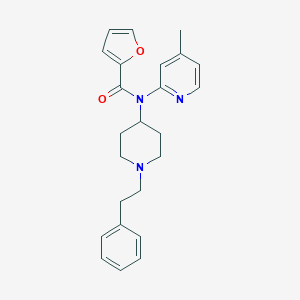

MS 28

Description

Structure

3D Structure

Properties

CAS No. |

117523-45-2 |

|---|---|

Molecular Formula |

C24H27N3O2 |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-(4-methylpyridin-2-yl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide |

InChI |

InChI=1S/C24H27N3O2/c1-19-9-13-25-23(18-19)27(24(28)22-8-5-17-29-22)21-11-15-26(16-12-21)14-10-20-6-3-2-4-7-20/h2-9,13,17-18,21H,10-12,14-16H2,1H3 |

InChI Key |

NQCPDEKEHVGSIN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Canonical SMILES |

CC1=CC(=NC=C1)N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Other CAS No. |

117523-45-2 |

Synonyms |

MS 28 MS-28 MS28 N-(2-(4-methylpyridinyl))-N-(1-phenethyl-4-piperidinyl)-2-furamide |

Origin of Product |

United States |

Foundational & Exploratory

PBR28 Ligand Binding Affinity and Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of PBR28, a high-affinity second-generation ligand for the 18 kDa translocator protein (TSPO). PBR28 is a widely utilized radioligand in positron emission tomography (PET) imaging to investigate neuroinflammation and pathologies characterized by microglial and astrocyte activation. This document details its binding affinity, specificity, and the experimental protocols for its characterization, alongside an exploration of the relevant signaling pathways.

PBR28 Binding Affinity for TSPO

PBR28 exhibits high affinity for the translocator protein (TSPO). However, a single nucleotide polymorphism (rs6971) in the TSPO gene results in different binding affinities among the human population. This polymorphism leads to three distinct genotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). The binding affinity of PBR28 is approximately 50-fold lower in LABs compared to HABs.

Below is a summary of the in vitro binding affinities (Ki) of PBR28 for human TSPO across these genotypes, determined through competitive radioligand binding assays.

| Genotype | Binding Affinity (Ki) in Human Brain (nM) | Reference(s) |

| High-Affinity Binders (HAB) | 2.9 ± 0.26 | |

| ~4 | ||

| 3.4 ± 0.5 | ||

| Mixed-Affinity Binders (MAB) | Two sites: 3.6 ± 2.0 and 1,409 ± 803 | |

| Two sites: ~4 and ~300 | ||

| Two sites: 4.0 ± 2.4 and 313 ± 77 | ||

| Low-Affinity Binders (LAB) | 237 ± 35.0 | |

| ~200 | ||

| 188 ± 15.6 |

PBR28 Specificity and Selectivity

| Receptor/Target Family | Specific Receptor/Target | Binding Affinity (Ki) or % Inhibition @ 1µM |

| Translocator Protein | TSPO | ~3-4 nM (HAB) |

| Adrenergic | α1, α2, β1, β2 | > 10,000 nM |

| Dopaminergic | D1, D2, D3, D4, D5 | > 10,000 nM |

| Serotonergic | 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3 | > 10,000 nM |

| GABAergic | GABAA, GABAB | > 10,000 nM |

| Opioid | µ, δ, κ | > 10,000 nM |

| Muscarinic | M1, M2, M3, M4, M5 | > 10,000 nM |

| Histaminergic | H1, H2, H3 | > 10,000 nM |

| Ion Channels | Na+, K+, Ca2+ | > 10,000 nM |

Experimental Protocols

In Vitro Radioligand Binding Assay (Competitive)

This protocol outlines a standard procedure for determining the binding affinity of PBR28 to TSPO in human brain tissue or cell preparations using a competitive binding assay with a radiolabeled ligand such as [3H]PK11195.

Workflow for In Vitro Radioligand Binding Assay

Caption: Workflow of an in vitro competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize frozen human brain tissue in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate

-

Unraveling the M-28 Peak: A Technical Guide for Mass Spectrometrists

For researchers, scientists, and drug development professionals, the appearance of an M-28 peak in a mass spectrum can be a critical clue in the structural elucidation of an unknown compound. This in-depth technical guide provides a comprehensive overview of the M-28 peak, detailing the common chemical entities responsible for this neutral loss, the underlying fragmentation mechanisms, and experimental protocols for its definitive identification.

The M-28 peak in mass spectrometry signifies the loss of a neutral fragment with a mass-to-charge ratio (m/z) of 28 from the molecular ion (M+). This seemingly simple observation can arise from the expulsion of several different chemical species, with the most prevalent being carbon monoxide (CO) and ethylene (C2H4). Less commonly, it can also indicate the loss of dinitrogen (N2). The correct interpretation of the M-28 peak is paramount for accurate compound identification and requires a thorough understanding of fragmentation chemistry and the application of appropriate analytical techniques.

Core Chemical Entities Responsible for the M-28 Peak

The neutral loss of 28 Da is predominantly attributed to two common molecules:

-

Carbon Monoxide (CO): With a nominal mass of 28 Da, the loss of CO is a frequent fragmentation pathway for a variety of organic compounds, particularly those containing a carbonyl group.

-

Ethylene (C2H4): Also with a nominal mass of 28 Da, the elimination of ethylene is another significant contributor to the M-28 peak, often occurring through specific rearrangement reactions.

-

Dinitrogen (N2): In compounds containing adjacent nitrogen atoms, such as azo compounds, the expulsion of a stable dinitrogen molecule can also result in an M-28 peak.

Distinguishing between these isobaric losses is a key challenge that can be addressed through high-resolution mass spectrometry and tandem mass spectrometry techniques.

Data Presentation: Common Neutral Losses at m/z 28

| Neutral Loss | Exact Mass (Da) | Common Compound Classes | Typical Fragmentation Mechanism |

| Carbon Monoxide (CO) | 28.010 | Aldehydes, Ketones, Phenols, Quinones, Carboxylic Acids, Esters | α-cleavage, Rearrangements |

| Ethylene (C2H4) | 28.054 | Alkanes, Alkenes, Esters, Ethers, Compounds with ethyl groups | McLafferty Rearrangement, Retro-Diels-Alder |

| Dinitrogen (N2) | 28.006 | Azo compounds, Diazonium salts | Direct elimination |

Fragmentation Mechanisms Leading to the M-28 Peak

The formation of the M-28 peak is highly dependent on the chemical structure of the analyte. The following sections detail the primary fragmentation pathways for different classes of organic compounds.

Loss of Carbon Monoxide (CO)

The neutral loss of carbon monoxide is a characteristic fragmentation for many carbonyl-containing compounds.[1]

-

Aldehydes: Aliphatic aldehydes often exhibit a significant M-28 peak, which can sometimes be the base peak.[2] The mechanism can be complex, often involving an initial α-cleavage followed by a hydrogen rearrangement. A proposed mechanism involves the formation of an ion-neutral complex, which facilitates a proton transfer, leading to the expulsion of CO. For aromatic aldehydes, the loss of CO from the [M-1]+ ion is a common pathway.[3]

-

Ketones: While α-cleavage is a primary fragmentation pathway for ketones, the subsequent loss of CO from an acylium ion can lead to an M-28 peak relative to that acylium ion, not the molecular ion. However, in some cyclic ketones, the direct loss of CO from the molecular ion can be observed.

-

Phenols and Quinones: Phenols can exhibit a notable M-28 peak due to the loss of CO from the molecular ion.[1] This fragmentation is also characteristic of quinones.

Loss of Ethylene (C2H4)

The elimination of a neutral ethylene molecule is a common fragmentation pathway, particularly in compounds amenable to specific rearrangements.

-

McLafferty Rearrangement: This is a well-established mechanism for the loss of an alkene, including ethylene.[4] It occurs in molecules containing a carbonyl group (or other suitable functional group) and a γ-hydrogen atom. The rearrangement proceeds through a six-membered transition state, leading to the formation of a radical cation and a neutral alkene. If the alkene is ethylene, an M-28 peak is observed. This is common in esters and ketones with appropriate alkyl chains.[5]

-

Retro-Diels-Alder Reaction: Cyclic compounds, particularly those with a cyclohexene moiety, can undergo a retro-Diels-Alder reaction upon ionization. This reaction cleaves the ring, and if one of the resulting fragments is ethylene, an M-28 peak will be present in the spectrum.

Experimental Protocols for Characterization of the M-28 Peak

To definitively identify the neutral species responsible for the M-28 peak and to elucidate the fragmentation pathway, a combination of mass spectrometric techniques is employed.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

Objective: To differentiate between CO (28.010 Da) and C2H4 (28.054 Da) by measuring the exact mass of the precursor and fragment ions.

Methodology:

-

Sample Preparation: Prepare the sample in a suitable solvent for introduction into the mass spectrometer (e.g., via direct infusion or coupled to a chromatographic system like GC or LC).

-

Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

-

Data Acquisition:

-

Acquire a full scan mass spectrum of the compound to identify the molecular ion peak (M+) and the M-28 fragment ion peak.

-

Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

-

-

Data Analysis:

-

Determine the accurate m/z of the molecular ion and the M-28 ion.

-

Calculate the exact mass of the neutral loss by subtracting the accurate m/z of the fragment ion from the accurate m/z of the molecular ion. .

-

Compare the experimentally determined neutral loss mass to the theoretical exact masses of CO and C2H4 to identify the lost fragment.

-

Protocol 2: Tandem Mass Spectrometry (MS/MS) for Neutral Loss Scanning

Objective: To selectively detect all precursor ions in a sample that undergo a neutral loss of 28 Da.[2]

Methodology:

-

Sample Introduction: Introduce the sample into a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).

-

Instrumentation: Set up the instrument for a neutral loss scan experiment.

-

Data Acquisition:

-

In the first mass analyzer (Q1), scan a range of m/z values to select precursor ions.

-

Induce fragmentation of the selected precursor ions in the collision cell (q2) using a collision gas (e.g., argon or nitrogen).

-

In the second mass analyzer (Q3), scan a mass range that is offset from the Q1 scan by 28 Da.

-

-

Data Analysis: The resulting spectrum will only show peaks corresponding to precursor ions that have lost a neutral fragment of 28 Da. This is a powerful tool for screening complex mixtures for compounds that exhibit this specific fragmentation.[6]

Mandatory Visualization: Logical Workflow for M-28 Peak Identification

The following diagram illustrates a logical workflow for the investigation and identification of an M-28 peak in a mass spectrum.

References

An In-Depth Technical Guide to the Neutral Loss of 28 Da in Mass Spectrometry Fragmentation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the common neutral loss of 28 Daltons (Da) observed in mass spectrometry. This phenomenon is a crucial diagnostic tool in the structural elucidation of a wide range of organic molecules. Understanding the underlying fragmentation mechanisms, the types of molecules that exhibit this loss, and the experimental techniques to confirm the identity of the neutral fragment is essential for accurate compound identification and characterization in research and drug development.

Introduction to Neutral Loss in Mass Spectrometry

In mass spectrometry, a neutral loss refers to the expulsion of an uncharged fragment from a molecular ion or a fragment ion. This process results in the formation of a new ion with a lower mass-to-charge ratio (m/z). The detection of a specific neutral loss provides valuable structural information about the analyte. A neutral loss of 28 Da is one of the most frequently encountered and can be attributed to the loss of three common neutral molecules: carbon monoxide (CO), ethylene (C₂H₄), and dinitrogen (N₂). The exact mass of these molecules is slightly different, and high-resolution mass spectrometry can be used for their differentiation.

| Neutral Moiety | Nominal Mass (Da) | Exact Mass (Da) |

| Carbon Monoxide (CO) | 28 | 27.9949 |

| Ethylene (C₂H₄) | 28 | 28.0313 |

| Dinitrogen (N₂) | 28 | 28.0061 |

Neutral Loss of Carbon Monoxide (CO)

The neutral loss of a carbonyl group as carbon monoxide is a characteristic fragmentation pattern for many organic compounds, particularly aldehydes, ketones, and certain aromatic systems.

Fragmentation Mechanisms and Compound Classes

-

Aldehydes and Ketones: In aliphatic and aromatic aldehydes and ketones, the loss of CO often occurs after an initial α-cleavage. For some aldehydes, a hydrogen rearrangement can precede the decarbonylation. The relative intensity of the [M-28]⁺˙ peak can vary significantly depending on the stability of the resulting fragment ion.[1]

-

Aromatic Compounds: Aromatic compounds, such as phenols, quinones, and flavonoids, can undergo decarbonylation, often following a rearrangement. For instance, the fragmentation of some flavonoids involves the loss of a CO molecule from the C ring.

-

Nitroaromatic Compounds: The mass spectra of some nitroaromatic compounds can exhibit the loss of CO, often after the initial loss of NO₂ or NO.[2]

Quantitative Data for CO Loss

The relative abundance of the fragment ion resulting from the loss of CO is highly dependent on the structure of the parent molecule and the ionization energy.

| Compound Class | Example | Molecular Ion (m/z) | [M-CO]⁺˙ (m/z) | Relative Abundance of [M-CO]⁺˙ (%) |

| Aliphatic Aldehyde | Pentanal | 86 | 58 | 15-30 |

| Aromatic Aldehyde | Benzaldehyde | 106 | 78 | 50-70 |

| Aliphatic Ketone | 2-Pentanone | 86 | 58 | 5-15 |

| Aromatic Ketone | Acetophenone | 120 | 92 | 20-40 |

| Flavonoid | Quercetin | 302 | 274 | 10-25 |

Fragmentation Pathway for CO Loss from Benzaldehyde

Neutral Loss of Ethylene (C₂H₄)

The elimination of an ethylene molecule is another common fragmentation pathway leading to a neutral loss of 28 Da. This is particularly prevalent in compounds that can undergo a McLafferty rearrangement.

Fragmentation Mechanisms and Compound Classes

-

McLafferty Rearrangement: This is a characteristic fragmentation of molecules containing a carbonyl group (ketones, aldehydes, esters, and acids) and an accessible γ-hydrogen atom on an alkyl chain. The rearrangement proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene (often ethylene) and the formation of a new radical cation.[3]

-

Other Rearrangements: In some long-chain aliphatic aldehydes, the loss of ethylene has been observed and is thought to occur through multiple hydrogen migrations within isomeric distonic ions.[1]

Quantitative Data for C₂H₄ Loss

The McLafferty rearrangement often produces a prominent peak in the mass spectrum due to the stability of the neutral alkene and the resulting enol radical cation.

| Compound Class | Example | Molecular Ion (m/z) | [M-C₂H₄]⁺˙ (m/z) | Relative Abundance of [M-C₂H₄]⁺˙ (%) |

| Aliphatic Ketone | Butyrophenone | 148 | 120 | Often a base peak |

| Aliphatic Aldehyde | Hexanal | 100 | 72 | 20-50 |

| Ester | Ethyl Butyrate | 116 | 88 | 30-60 |

McLafferty Rearrangement for Butyrophenone

References

Discovery and significance of the MS-28 compound

- 1. MS28 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy of therapy by MK-28 PERK activation in the Huntington's disease R6/2 mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to PET Imaging with Radiotracers: Core Principles for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction to Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging modality that provides quantitative insights into physiological, biochemical, and pharmacological processes in living subjects. By employing molecules labeled with positron-emitting radioisotopes, known as radiotracers, PET allows for the visualization and measurement of metabolic activity, receptor density, enzyme activity, and cellular proliferation.[1][2][3] This capability makes PET an invaluable tool in drug discovery and development, offering a translational bridge from preclinical animal models to clinical trials in humans.[4][5][6] This guide delves into the fundamental principles of PET imaging, from the physics of positron emission to the practical application of radiotracers in research and development.

The Physics of PET Imaging

The foundational principle of PET lies in the decay of specific unstable isotopes that emit positrons, the antimatter counterparts of electrons.[7]

Positron Emission and Annihilation

A PET scan begins with the introduction of a radiotracer into the subject.[8] The radioisotope within the tracer undergoes positive beta decay, where a proton in the nucleus is converted into a neutron, emitting a positron and a neutrino.[7] This emitted positron travels a short distance in the surrounding tissue, typically less than a few millimeters, rapidly losing its kinetic energy.[7] Once sufficiently slowed, it encounters an electron, leading to the annihilation of both particles.[7] This annihilation event converts their mass into two 511 keV gamma photons, which are emitted in opposite directions, at approximately 180 degrees to each other.[7]

Coincidence Detection

A PET scanner consists of a ring of detectors that encircle the subject. These detectors are designed to capture the pairs of gamma photons produced during annihilation.[9] A valid event is registered only when two detectors on opposite sides of the ring detect a gamma photon simultaneously, within a very short time window (typically a few nanoseconds).[10] This "coincidence detection" establishes a line of response (LOR) between the two detectors, indicating that the annihilation event occurred somewhere along this line.[9]

Radiotracers: The Key to Molecular Imaging

Radiotracers are biologically active molecules where one or more atoms have been replaced with a positron-emitting radioisotope. The choice of radiotracer is critical as it determines the biological process that will be imaged.[11]

Common PET Radioisotopes

The radioisotopes used in PET are typically produced in a cyclotron and have short half-lives to minimize the radiation dose to the subject.[7] The physical properties of the most commonly used radioisotopes are summarized in the table below.

| Radioisotope | Half-life (minutes) | Maximum Positron Energy (MeV) | Maximum Range in Water (mm) |

| Fluorine-18 (¹⁸F) | 109.8 | 0.635 | 2.4 |

| Carbon-11 (¹¹C) | 20.4 | 0.960 | 4.1 |

| Nitrogen-13 (¹³N) | 9.97 | 1.190 | 5.4 |

| Oxygen-15 (¹⁵O) | 2.04 | 1.720 | 8.0 |

| Gallium-68 (⁶⁸Ga) | 67.8 | 1.899 | 8.9 |

| Sources:[12][13][14][15] |

Radiotracer Design and Synthesis

An ideal radiotracer should exhibit high specificity and affinity for its biological target, have favorable pharmacokinetics, and its radio-label should not alter the biological activity of the parent molecule. The synthesis of radiotracers is a complex process that requires specialized radiochemistry facilities.

The PET Imaging Workflow

A typical PET imaging study involves several key steps, from radiotracer administration to image analysis.

Data Acquisition

During the scan, the PET detectors register millions of coincidence events. The raw data is collected in the form of a "sinogram," which is a graphical representation of the LORs.[9]

Image Reconstruction

The sinogram data is then processed by sophisticated computer algorithms to reconstruct a 3D image of the radiotracer distribution in the body. The two main classes of reconstruction algorithms are:

-

Analytical Methods: Filtered Back-Projection (FBP) is a fast and computationally efficient method. However, it can be susceptible to noise.[16]

-

Iterative Methods: Algorithms like Ordered Subset Expectation Maximization (OSEM) provide improved image quality with better noise characteristics by repeatedly refining the image until it matches the measured data.[10][16]

Experimental Protocols

Protocol for ¹⁸F-FDG Synthesis (Nucleophilic Method)

[¹⁸F]Fluorodeoxyglucose (FDG) is the most commonly used PET radiotracer for oncology imaging.[17] The following is a generalized protocol for its synthesis via nucleophilic substitution.

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced in a cyclotron by proton bombardment of [¹⁸O]water.[18]

-

Trapping and Elution: The aqueous [¹⁸F]fluoride is passed through an anion exchange column to trap the radioisotope. It is then eluted with a solution of potassium carbonate and Kryptofix 222 in acetonitrile.[18][19]

-

Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile.[20]

-

Radiolabeling: The precursor molecule, mannose triflate, is added to the dried [¹⁸F]fluoride/Kryptofix complex in acetonitrile, and the mixture is heated to induce nucleophilic substitution.[18][21]

-

Hydrolysis: The protecting acetyl groups on the sugar molecule are removed by hydrolysis with either acid or base.[19][21]

-

Purification: The final [¹⁸F]-FDG product is purified using a series of columns to remove unreacted fluoride, precursor, and other impurities.[22]

-

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity, sterility, and apyrogenicity before it is administered to a subject.[20][22]

General Protocol for Preclinical Small Animal PET/CT Imaging

-

Animal Preparation: Animals are typically fasted for a specific period before the scan to reduce background tracer uptake.[23] Anesthesia is administered to prevent movement during the scan.[24]

-

Radiotracer Administration: The radiotracer is administered, usually via tail vein injection.[24]

-

Uptake Period: The animal is kept warm and under anesthesia for a specific uptake period to allow the radiotracer to distribute and accumulate in the target tissues.[24]

-

Imaging: The animal is positioned in the scanner, and a CT scan is first performed for attenuation correction and anatomical localization. This is followed by the PET scan.[24]

-

Monitoring: The animal's vital signs, such as respiration and temperature, are monitored throughout the procedure.[23]

-

Recovery: After the scan, the animal is allowed to recover from anesthesia in a warm and monitored environment.[24]

Standard Protocol for a Clinical PET/CT Scan

-

Patient Preparation: Patients are typically required to fast for 4-6 hours before the scan and avoid strenuous exercise for 24 hours.[25][26] Blood glucose levels are checked, as high levels can interfere with FDG uptake.[27]

-

Radiotracer Injection: A small amount of the radiotracer, most commonly ¹⁸F-FDG, is injected intravenously.[27][28]

-

Uptake Phase: The patient rests in a quiet room for approximately 60 minutes to allow the tracer to distribute throughout the body.[25][28]

-

Scanning: The patient lies on a bed that moves through the PET/CT scanner. A CT scan is performed first, followed by the PET scan, which typically takes 20-30 minutes.[27][28]

-

Post-Scan Instructions: Patients are advised to drink plenty of fluids to help flush the radiotracer from their system and to avoid close contact with pregnant women and young children for a few hours.[28]

Application in Drug Development

PET imaging plays a crucial role throughout the drug development pipeline, from preclinical research to late-stage clinical trials.[29][30]

By providing in vivo data on drug distribution, target engagement, and pharmacodynamic effects, PET can help to de-risk drug development, optimize dosing, and provide early evidence of efficacy.[4][30]

Signaling Pathway Example: Glucose Metabolism with ¹⁸F-FDG

¹⁸F-FDG is an analog of glucose and is taken up by cells via the same glucose transporters (GLUT).[2] Once inside the cell, it is phosphorylated by hexokinase to ¹⁸F-FDG-6-phosphate.[2] Unlike glucose-6-phosphate, ¹⁸F-FDG-6-phosphate cannot be further metabolized and is trapped inside the cell.[2] This metabolic trapping allows PET to image glucose uptake, which is often elevated in cancer cells.[1]

Conclusion

PET imaging with radiotracers offers a unique window into the molecular workings of the body. Its ability to provide quantitative, in vivo data on biological processes makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of the core principles of PET, from the underlying physics to the design and application of radiotracers, is essential for leveraging this technology to its full potential in advancing biomedical research and bringing new therapeutics to the clinic.

References

- 1. PET of Glucose Metabolism and Cellular Proliferation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajronline.org [ajronline.org]

- 3. researchgate.net [researchgate.net]

- 4. PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Application of pre-clinical PET imaging for drug development] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Power of Positrons: PET/CT Advances Preclinical Pharmaceutical Research | Technology Networks [technologynetworks.com]

- 7. scribd.com [scribd.com]

- 8. How PET Scans Work | Stanford Health Care [stanfordhealthcare.org]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]

- 14. [Table], Table 1: PET Radionuclide Physical Properties [33] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. PET Imaging of Metabolism, Perfusion, and Hypoxia: FDG and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 19. 18ffdg.wordpress.com [18ffdg.wordpress.com]

- 20. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 21. nucleus.iaea.org [nucleus.iaea.org]

- 22. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cancerimagingarchive.net [cancerimagingarchive.net]

- 24. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]

- 25. Getting Your PET-CT at ARA - ARA Diagnostic Imaging [ausrad.com]

- 26. simonmed.com [simonmed.com]

- 27. youtube.com [youtube.com]

- 28. m.youtube.com [m.youtube.com]

- 29. researchgate.net [researchgate.net]

- 30. youtube.com [youtube.com]

An In-depth Technical Guide to Mass Spectral Interpretation for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques of mass spectral interpretation, an essential analytical method in modern chemistry, life sciences, and particularly in the field of drug development. From understanding the fundamental processes of ionization and fragmentation to applying this knowledge for the structural elucidation of organic molecules, this document serves as a detailed resource for professionals requiring a deep understanding of mass spectrometry.

Core Principles of Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The process involves the ionization of a sample, followed by the separation of the resulting ions based on their m/z, and finally, their detection.[1] The output, a mass spectrum, is a plot of ion intensity versus m/z, which provides a molecular fingerprint of the sample.

The key components of a mass spectrometer include the ion source, the mass analyzer, and the detector. The choice of ionization technique is critical and depends on the nature of the analyte. For volatile and thermally stable compounds, electron ionization (EI) is commonly used, which involves bombarding the sample with high-energy electrons.[1] This process is highly energetic and often leads to extensive fragmentation of the molecule, providing valuable structural information.[2] For more labile molecules, such as large biomolecules, softer ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to minimize fragmentation and keep the molecule intact.[3][4]

The Mass Spectrum: A Molecular Fingerprint

A mass spectrum provides a wealth of information about a compound. Key features of a mass spectrum include:

-

Molecular Ion Peak (M⁺˙): This peak represents the intact molecule that has lost one electron. Its m/z value corresponds to the molecular weight of the compound.[5]

-

Base Peak: The most intense peak in the spectrum, corresponding to the most stable and abundant fragment ion. The intensities of all other peaks are typically normalized relative to the base peak.[1]

-

Fragment Ions: Peaks with m/z values lower than the molecular ion peak, resulting from the decomposition of the molecular ion. The fragmentation pattern is often predictable and provides clues to the molecule's structure.[5]

-

Isotope Peaks: Peaks that appear at higher m/z values than the molecular ion peak, arising from the presence of naturally occurring heavier isotopes of elements within the molecule (e.g., ¹³C, ³⁷Cl, ⁸¹Br). The relative intensities of these isotope peaks can help determine the elemental composition of the compound.

Isotopic Abundance and the Nitrogen Rule

The presence of isotopes provides crucial information in mass spectral interpretation. The relative abundance of these isotopes results in characteristic patterns in the mass spectrum.

Isotope Peaks

The most common isotope giving rise to an M+1 peak is ¹³C, which has a natural abundance of approximately 1.1%. The height of the M+1 peak is proportional to the number of carbon atoms in the molecule. Halogens like chlorine and bromine have very distinct isotopic patterns. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, resulting in M⁺˙ and M+2 peaks with this intensity ratio. Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, leading to M⁺˙ and M+2 peaks of almost equal intensity.

Table 1: Natural Abundance of Common Isotopes

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H (D) | 2.014102 | 0.0115 | |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999131 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 | |

| Sulfur | ³²S | 31.972071 | 94.93 |

| ³³S | 32.971458 | 0.76 | |

| ³⁴S | 33.967867 | 4.29 | |

| Chlorine | ³⁵Cl | 34.968853 | 75.78 |

| ³⁷Cl | 36.965903 | 24.22 | |

| Bromine | ⁷⁹Br | 78.918338 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

The Nitrogen Rule

The nitrogen rule is a useful heuristic in determining the presence of nitrogen in a molecule. It states that a molecule with an even nominal molecular weight will have an even number of nitrogen atoms (or zero), while a molecule with an odd nominal molecular weight will have an odd number of nitrogen atoms.[6]

Fragmentation Patterns of Common Functional Groups

The fragmentation of a molecular ion is not random but follows predictable pathways that are influenced by the functional groups present in the molecule. Understanding these patterns is key to elucidating the structure of an unknown compound.

Alkanes

Straight-chain alkanes typically show a molecular ion peak, although its intensity decreases with increasing chain length. The fragmentation pattern is characterized by a series of peaks separated by 14 Da, corresponding to the loss of successive CH₂ groups.[7] Branched alkanes tend to fragment at the branching point, forming the most stable carbocation.[8]

Table 2: Common Fragments for Alkanes

| Fragment | m/z |

| CH₃⁺ | 15 |

| C₂H₅⁺ | 29 |

| C₃H₇⁺ | 43 |

| C₄H₉⁺ | 57 |

Alkenes

Alkenes generally show a more intense molecular ion peak compared to alkanes. A characteristic fragmentation for alkenes is allylic cleavage, which results in a stable, resonance-stabilized allylic cation.[9]

Aromatic Compounds

Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the aromatic ring. A common fragmentation for alkyl-substituted benzenes is benzylic cleavage, leading to the formation of a tropylium ion at m/z 91.[10]

Alcohols

The molecular ion peak of primary and secondary alcohols is often weak or absent. A common fragmentation pathway is α-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken.[11] Another characteristic fragmentation is the loss of a water molecule (M-18).[11]

Table 3: Common Fragments for Alcohols

| Fragmentation | Resultant Ion | m/z |

| α-cleavage (primary) | CH₂=OH⁺ | 31 |

| Dehydration | [M - H₂O]⁺˙ | M-18 |

Aldehydes and Ketones

Aldehydes and ketones show a prominent molecular ion peak. They undergo α-cleavage, breaking the bond between the carbonyl carbon and an adjacent carbon, to form a stable acylium ion.[12] Another important fragmentation pathway for carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by the cleavage of the β-bond.[12]

Table 4: Common Fragments for Aldehydes and Ketones

| Fragmentation | Resultant Ion/Loss | m/z |

| α-cleavage (loss of R) | [R'CO]⁺ | Varies |

| McLafferty Rearrangement | [M - alkene]⁺˙ | Varies |

Carboxylic Acids and Esters

Carboxylic acids often show a detectable molecular ion peak. They can undergo α-cleavage and McLafferty rearrangement. Esters also exhibit characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement, which can help identify both the acid and alcohol portions of the molecule.[7]

Amines

According to the nitrogen rule, aliphatic amines with an odd number of nitrogen atoms will have an odd molecular weight. The most significant fragmentation pathway for amines is α-cleavage, which leads to the formation of a resonance-stabilized iminium ion.[1]

Experimental Protocols

Accurate mass spectral interpretation relies on high-quality data obtained through well-defined experimental procedures. This section outlines the general protocols for common mass spectrometry techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

Methodology:

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration typically in the micromolar to millimolar range.[13] Transfer the solution to a GC vial.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation of the components in the sample. A typical program starts at a low temperature, holds for a few minutes, and then ramps up to a final temperature.[14]

-

Set the injector temperature to ensure rapid volatilization of the sample without thermal degradation.

-

Set the carrier gas (usually helium) flow rate.[14]

-

Set the mass spectrometer parameters, including the mass scan range (e.g., 20-400 amu) and the solvent delay.[14]

-

-

Data Acquisition:

-

Inject a small volume (typically 0.2 µL) of the sample into the GC.[14]

-

The compounds are separated on the GC column and then introduced into the mass spectrometer for ionization and detection.

-

-

Data Analysis:

-

The resulting chromatogram shows peaks corresponding to the separated compounds.

-

The mass spectrum of each peak can be analyzed to identify the compound by comparing it to a spectral library or by manual interpretation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used for the analysis of a wide range of compounds, including those that are not volatile enough for GC-MS.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Set up the LC system with the appropriate column and mobile phase gradient for the separation of the analytes.

-

Set the mass spectrometer parameters, including the ionization mode (e.g., ESI positive or negative) and mass scan range.

-

-

Data Acquisition:

-

Inject the sample into the LC system.

-

The separated compounds from the LC are introduced into the mass spectrometer.

-

-

Data Analysis:

-

Analyze the chromatogram and the mass spectrum of each peak to identify and quantify the compounds of interest.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique primarily used for the analysis of large molecules like proteins and polymers.

Methodology:

-

Sample Preparation:

-

Mix the sample with a suitable matrix solution (e.g., sinapinic acid for proteins).[3] The matrix absorbs the laser energy and facilitates the ionization of the analyte.

-

Spot a small volume of the mixture onto a MALDI target plate and allow the solvent to evaporate, co-crystallizing the sample and matrix.[3]

-

-

Instrument Setup:

-

Place the MALDI target plate into the mass spectrometer.

-

Set the laser power and other instrument parameters.

-

-

Data Acquisition:

-

A pulsed laser is fired at the sample spot, causing desorption and ionization of the analyte molecules.

-

The ions are then accelerated into the mass analyzer (often a time-of-flight, TOF, analyzer).

-

-

Data Analysis:

-

The resulting mass spectrum shows the molecular ions of the large molecules, with minimal fragmentation.

-

Visualizing Mass Spectrometry Workflows and Fragmentation

Diagrams can be a powerful tool for understanding the complex processes involved in mass spectrometry.

Caption: General workflow of a mass spectrometer.

Caption: The process of electron ionization.

References

- 1. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 2. uni-saarland.de [uni-saarland.de]

- 3. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]

- 4. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fiveable.me [fiveable.me]

- 7. whitman.edu [whitman.edu]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 13. cbic.yale.edu [cbic.yale.edu]

- 14. forensicresources.org [forensicresources.org]

- 15. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of the widely used imaging agent and research tool, PBR28, and its related compounds. The primary focus is on the 18 kDa translocator protein (TSPO), the principal target of this class of molecules. This document details the quantitative binding affinities, experimental protocols for target validation, and the key signaling pathways modulated by these interactions.

Primary Biological Target: Translocator Protein (TSPO)

The principal biological target for PBR28 and its analogs is the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is a highly conserved protein primarily located on the outer mitochondrial membrane.[2][3] Under normal physiological conditions, TSPO expression in the central nervous system is low. However, its expression is significantly upregulated in activated microglia and astrocytes during neuroinflammation, making it a valuable biomarker for inflammatory brain pathologies.[3]

A critical factor influencing the binding of PBR28 and other second-generation TSPO ligands is a single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism results in three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs). Consequently, genotyping of subjects is a crucial consideration in clinical and preclinical imaging studies utilizing these ligands.

Quantitative Binding Affinity Data

The binding affinity of PBR28 and related compounds to TSPO is a key determinant of their utility as imaging agents and research tools. The following table summarizes the reported binding affinities (Ki or IC50 values) for PBR28 and other notable TSPO ligands.

| Compound | Target | Species/Genotype | Ki (nM) | IC50 (nM) | Reference |

| PBR28 | TSPO | Human (HAB) | ~4 | [4] | |

| TSPO | Human (MAB) | ~4 and ~300 | [4] | ||

| TSPO | Human (LAB) | ~200 | [4] | ||

| (R)-PK11195 | TSPO | Human | 2.9 | [1] | |

| XBD173 (Emapunil) | TSPO | Rat (Microglia) | 0.16 | [5] | |

| TSPO | Rat (Glioma) | 0.14 | [5] | ||

| TSPO | 0.297 | ||||

| Etifoxine | TSPO | Rat (Microglia) | 22.78 | [5] | |

| TSPO | Rat (Glioma) | 0.75 | [5] | ||

| TSPO | Human | 7800 | |||

| Ro5-4864 | TSPO | ||||

| Diazepam | TSPO | Rat (Microglia) | 1.07 | [5] | |

| TSPO | Rat (Glioma) | 0.45 | [5] |

Experimental Protocols

In Vitro Radioligand Competition Binding Assay

This protocol outlines a standard in vitro competition binding assay to determine the affinity of test compounds for TSPO using cell membrane preparations.

Objective: To determine the inhibitory constant (Ki) of a test compound for the TSPO receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell line overexpressing TSPO (e.g., HEK293 cells transfected with human TSPO)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [³H]PK11195)

-

Unlabeled reference compound (e.g., PK11195)

-

Test compounds

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Workflow:

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and wash them with ice-cold buffer.

-

Homogenize the cells using a Dounce or polytron homogenizer in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled reference compound).

-

Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.

-

Terminate the incubation by rapid vacuum filtration through a filter plate, which traps the membranes with the bound radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways Associated with TSPO

TSPO is implicated in several key cellular processes, primarily revolving around mitochondrial function, steroidogenesis, and the inflammatory response.

TSPO and Neurosteroid Synthesis

One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid synthesis.

TSPO in Neuroinflammation and Apoptosis

In the context of neuroinflammation, upregulated TSPO is a marker of microglial activation. TSPO ligands have been shown to modulate the inflammatory response, though the precise mechanisms are still under investigation. Evidence suggests a role in regulating the production of pro-inflammatory cytokines and reactive oxygen species (ROS). Furthermore, TSPO is involved in the regulation of apoptosis, potentially through its interaction with the mitochondrial permeability transition pore (mPTP).

Off-Target Profile of PBR28

Conclusion

PBR28 and its related compounds are invaluable tools for studying the role of TSPO in health and disease. Their high affinity for TSPO allows for sensitive detection of neuroinflammation and has spurred significant research into the therapeutic potential of modulating TSPO activity. A thorough understanding of their binding characteristics, the experimental methodologies for their evaluation, and the signaling pathways they influence is essential for the accurate interpretation of research findings and the successful development of novel diagnostic and therapeutic agents targeting TSPO. Further investigation into the comprehensive selectivity profile of these compounds will continue to refine their application in research and clinical settings.

References

- 1. RePORT ⟩ RePORTER [reporter.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration | Semantic Scholar [semanticscholar.org]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for In Vivo Imaging with (11)C-PBR28

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11)C-PBR28 is a second-generation radioligand for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor. TSPO is a five-transmembrane domain protein located on the outer mitochondrial membrane and is a sensitive biomarker for neuroinflammation, as its expression is upregulated in activated microglia and astrocytes.[1][2] Positron Emission Tomography (PET) imaging with (11)C-PBR28 allows for the in vivo quantification and visualization of neuroinflammatory processes, making it a valuable tool in neuroscience research and the development of therapeutics for a range of neurological and psychiatric disorders.

A critical consideration for in vivo imaging with (11)C-PBR28 is the genetic polymorphism rs6971 in the TSPO gene, which results in an alanine to threonine substitution at position 147 (Ala147Thr).[3][4][5] This polymorphism significantly affects the binding affinity of (11)C-PBR28, leading to three distinct binding phenotypes: high-affinity binders (HABs; Ala/Ala), mixed-affinity binders (MABs; Ala/Thr), and low-affinity binders (LABs; Thr/Thr).[6][7] Due to the markedly reduced binding in LABs, it is standard practice to genotype subjects and exclude LABs from imaging studies or to account for the genotype in the data analysis.[4][6]

These application notes provide a detailed protocol for conducting in vivo imaging studies using (11)C-PBR28 in preclinical models, covering radioligand synthesis, subject screening, imaging procedures, and data analysis.

I. Radioligand Preparation: Automated Synthesis of (11)C-PBR28

The radiosynthesis of (11)C-PBR28 is typically performed using an automated synthesis module. The following protocol is based on the methylation of a precursor with (11)C-methyl iodide or (11)C-methyl triflate.

Protocol:

-

Production of (11)C-CO2: Irradiate a nitrogen target containing a small percentage of oxygen with protons in a cyclotron to produce (11)C-CO2.

-

Conversion to (11)C-Methane: The produced (11)C-CO2 is then converted to (11)C-methane using a nickel catalyst at high temperature.[2]

-

Formation of (11)C-Methyl Iodide: (11)C-methane is reacted with gaseous iodine at an elevated temperature to form (11)C-methyl iodide ((11)C-MeI).[2]

-

Radiolabeling:

-

Bubble the (11)C-MeI into a reaction vial containing the precursor, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, dissolved in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

The reaction is carried out in the presence of a base, such as sodium hydroxide (NaOH).[2]

-

Heat the reaction mixture to facilitate the methylation of the precursor.

-

-

Purification: Purify the reaction mixture using high-performance liquid chromatography (HPLC) to isolate (11)C-PBR28 from unreacted precursor and other byproducts.

-

Formulation: The purified (11)C-PBR28 is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

-

Quality Control: Perform quality control tests to determine the radiochemical purity, specific activity, and sterility of the final product before administration.

II. Subject Screening and Preparation

A. Genotyping for TSPO Polymorphism (rs6971)

As the rs6971 polymorphism significantly impacts (11)C-PBR28 binding, genotyping is a mandatory step.

Protocol:

-

Sample Collection: Obtain a biological sample from the subject (e.g., blood, saliva).

-

DNA Extraction: Extract genomic DNA from the collected sample using a standard commercially available kit.[4]

-

Genotyping Assay: Perform genotyping for the rs6971 polymorphism using methods such as TaqMan SNP genotyping assays or restriction fragment length polymorphism (RFLP) analysis.[3][4]

-

Subject Classification: Classify subjects as high-affinity binders (HAB; Ala/Ala), mixed-affinity binders (MAB; Ala/Thr), or low-affinity binders (LAB; Thr/Thr). Exclude LAB subjects from further participation in imaging studies.

B. Animal Preparation for Preclinical Imaging

Protocol:

-

Acclimatization: Acclimate the animals to the housing conditions for a sufficient period before the imaging study to minimize stress.

-

Fasting: Fast the animals overnight before the PET scan to reduce variability in physiological conditions.

-

Anesthesia: Anesthetize the animal for the duration of the scan. A commonly used anesthetic is isoflurane. Maintain the animal's body temperature using a heating pad.

-

Catheterization: Place a catheter in a tail vein for the intravenous injection of the radiotracer.

III. In Vivo PET Imaging Protocol

A. Image Acquisition

Protocol:

-

Positioning: Position the anesthetized animal in the PET scanner.

-

Transmission Scan: Perform a transmission scan for attenuation correction of the emission data.

-

Radiotracer Injection: Administer a bolus injection of (11)C-PBR28 intravenously via the pre-placed catheter. The injected dose will vary depending on the animal model and scanner sensitivity, but typical doses for preclinical studies are in the range of 9-15 mCi.[8]

-

Dynamic Emission Scan: Start a dynamic emission scan immediately after the injection. The scan duration is typically 60-90 minutes.[1][8]

B. Data Reconstruction

Reconstruct the acquired PET data using an appropriate algorithm (e.g., filtered back-projection or iterative reconstruction methods) with corrections for attenuation, scatter, and radioactive decay.

IV. Data Analysis

The goal of data analysis is to quantify the uptake of (11)C-PBR28 in different brain regions, which reflects the density of TSPO.

A. Image Preprocessing

-

Motion Correction: If necessary, perform motion correction on the dynamic PET images.

-

Co-registration: Co-register the PET images to a corresponding anatomical magnetic resonance imaging (MRI) scan for anatomical delineation of regions of interest (ROIs).

B. Quantification of (11)C-PBR28 Binding

Several methods can be used to quantify (11)C-PBR28 binding. The choice of method depends on the study design and the availability of arterial blood sampling.

-

Kinetic Modeling with Arterial Input Function: This is the gold standard for quantitative analysis. It requires continuous arterial blood sampling throughout the scan to measure the concentration of the radiotracer in the plasma.

-

Two-Tissue Compartment Model (2TCM): This model is commonly used to estimate the total distribution volume (VT) of (11)C-PBR28, which is a measure of the concentration of the tracer in tissue relative to plasma at equilibrium.[6][9][10]

-

Multilinear Analysis 1 (MA1): This is a graphical analysis method that also provides an estimate of VT.[6][10]

-

-

Simplified Quantification Methods (without arterial blood sampling):

-

Standardized Uptake Value (SUV): SUV is a semi-quantitative measure calculated as the tissue radioactivity concentration normalized for the injected dose and the subject's body weight. SUV images are typically generated from the data acquired during a specific time window post-injection (e.g., 60-90 minutes).[1][8][11]

-

SUV Ratio (SUVR): This method involves normalizing the SUV in a target region to the SUV in a pseudo-reference region (a region with low TSPO expression). However, the identification of a true reference region for TSPO is challenging.

-

Quantitative Data Summary

| Parameter | Preclinical Models (Rodent) | Preclinical Models (Non-Human Primate) | Clinical Studies (Human) | Reference(s) |

| Injected Dose | 0.31 ± 0.07 mCi | 9-15 mCi | 14-20 mCi | [1][8][11][12] |

| Scan Duration | 90 minutes | 100 minutes | 90-120 minutes | [1][2][12] |

| Data Analysis Window (SUV) | 40-90 minutes | 60-90 minutes | 60-90 minutes | [1][8][11] |

| Kinetic Model | 2TCM | 2TCM | 2TCM, MA-1 | [6][9][10] |

Visualizations

Caption: Automated radiosynthesis workflow for (11)C-PBR28.

Caption: Experimental workflow for (11)C-PBR28 in vivo imaging.

Caption: Simplified TSPO signaling in neuroinflammation.

References

- 1. Fully automated synthesis and initial PET evaluation of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved Automated Radiosynthesis of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Translocator Protein (TSPO) Genetic Polymorphism A147T Is Associated with Worse Survival in Male Glioblastoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translocator protein (18 kDa) polymorphism (rs6971) explains in-vivo brain binding affinity of the PET radioligand [18F]-FEPPA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination and reduction of translocator protein (TSPO) ligand rs6971 discrimination - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. TPC - Analysis of [C-11]PBR28 [turkupetcentre.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic modelling of [11C]PBR28 for 18 kDa translocator protein PET data: A validation study of vascular modelling in the brain using XBD173 and tissue analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of [11C]PBR28 data after systemic lipopolysaccharide challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Application Notes and Protocols for the Identification of the M-28 Peak in a Mass Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The observation of a peak at M-28 in a mass spectrum signifies the neutral loss of a fragment with a nominal mass of 28 Da from the molecular ion. This phenomenon is a common fragmentation pathway for a variety of organic molecules and can provide valuable structural information. The two most common neutral losses corresponding to a mass of 28 Da are carbon monoxide (CO) and ethylene (C₂H₄). Distinguishing between these two possibilities is crucial for the correct elucidation of the analyte's structure.

These application notes provide a detailed guide for the identification and characterization of the M-28 peak, including experimental protocols and data interpretation strategies.

Common Causes of an M-28 Peak

The neutral loss of 28 Da can be attributed to several fragmentation pathways, primarily the loss of carbon monoxide or ethylene.

-

Loss of Carbon Monoxide (CO): This is a frequent fragmentation for molecules containing a carbonyl group, particularly aromatic compounds like phenols and quinones, as well as some aldehydes and ketones. The fragmentation is driven by the formation of a stable radical cation.

-

Loss of Ethylene (C₂H₄): This loss is often the result of a McLafferty rearrangement, a characteristic fragmentation of molecules containing a carbonyl group (or other functional groups like esters, amides, and nitriles) with an accessible gamma-hydrogen atom. It can also be observed in the fragmentation of cycloalkanes.

Table 1: Common Compound Classes Exhibiting an M-28 Peak

| Compound Class | Neutral Loss | Typical Fragmentation Pathway | Relative Abundance of M-28 Peak |

| Phenols | CO | Expulsion of CO from the aromatic ring | Often significant |

| Quinones | CO | Consecutive losses of CO | Can be a prominent peak |

| Aromatic Aldehydes | CO | Loss of CO from the formyl group | Variable, can be significant |

| Aliphatic Ketones | C₂H₄ | McLafferty Rearrangement | Often a base peak or major peak |

| Aliphatic Aldehydes | C₂H₄ | McLafferty Rearrangement | Can be a significant peak |

| Esters | C₂H₄ | McLafferty Rearrangement | Variable, depends on structure |

| Cycloalkanes | C₂H₄ | Ring opening followed by ethylene loss | Can be a characteristic peak |

Experimental Protocols for M-28 Peak Identification

To definitively identify the neutral loss responsible for the M-28 peak, a combination of high-resolution mass spectrometry (HRMS) and isotopic labeling experiments is recommended.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: To distinguish between the loss of CO and C₂H₄ by accurate mass measurement.

Methodology:

-

Sample Preparation: Prepare the sample in a suitable solvent at a concentration appropriate for the mass spectrometer being used.

-

Instrument Calibration: Calibrate the high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR, or Q-TOF) according to the manufacturer's instructions to ensure high mass accuracy (typically < 5 ppm).

-

Data Acquisition: Acquire the mass spectrum of the sample in full scan mode, ensuring sufficient resolution to distinguish between the [M-CO]⁺˙ and [M-C₂H₄]⁺˙ ions.

-

Data Analysis:

-

Determine the accurate mass of the molecular ion (M⁺˙).

-

Determine the accurate mass of the fragment ion at M-28.

-

Calculate the exact mass of the neutral loss by subtracting the accurate mass of the fragment ion from the accurate mass of the molecular ion.

-

Compare the experimentally determined neutral loss mass to the theoretical exact masses of CO (27.9949 Da) and C₂H₄ (28.0313 Da).

-

Table 2: Exact Masses for Distinguishing CO and C₂H₄ Loss

| Neutral Loss | Exact Mass (Da) |

| Carbon Monoxide (CO) | 27.9949 |

| Ethylene (C₂H₄) | 28.0313 |

Interpretation: A measured neutral loss closer to 27.9949 Da confirms the loss of carbon monoxide, while a mass closer to 28.0313 Da indicates the loss of ethylene.

Protocol 2: Isotopic Labeling Studies

Objective: To trace the origin of the lost 28 Da fragment by incorporating stable isotopes into the molecule.

Methodology (Example: Distinguishing CO vs. C₂H₄ loss in a carbonyl compound):

-

Synthesis of Labeled Compound: Synthesize the analyte with a stable isotope label at a specific position.

-

To test for CO loss from a carbonyl group, use a ¹³C labeled carbonyl carbon (¹³C=O) or an ¹⁸O labeled carbonyl oxygen (C=¹⁸O).

-

To investigate a McLafferty rearrangement, deuterate the gamma-hydrogens.

-

-

Mass Spectrometry Analysis: Acquire the mass spectrum of the labeled compound under the same conditions as the unlabeled compound.

-

Data Analysis:

-

Compare the mass spectrum of the labeled compound to that of the unlabeled compound.

-

Observe the mass shift of the molecular ion and the M-28 peak.

-

Interpretation:

-

For ¹³C=O labeling: If the neutral loss is CO, the M-28 peak will shift to M-29 (loss of ¹³CO). If the loss is C₂H₄, the M-28 peak will remain at M-28.

-

For C=¹⁸O labeling: If the neutral loss is CO, the M-28 peak will shift to M-30 (loss of C¹⁸O). If the loss is C₂H₄, the M-28 peak will remain at M-28.

-

For gamma-deuterium labeling: If the fragmentation is a McLafferty rearrangement, the neutral loss will shift from 28 Da (C₂H₄) to 29 Da (C₂H₃D) or higher, depending on the number of deuteriums transferred.

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation mechanisms leading to an M-28 peak.

McLafferty Rearrangement

Caption: McLafferty Rearrangement Workflow.

Loss of Carbon Monoxide from Phenol

Caption: CO Loss from Phenol Fragmentation.

Logical Workflow for M-28 Peak Identification

The following diagram outlines a systematic approach to identifying the cause of an M-28 peak.

Caption: M-28 Peak Identification Workflow.

By following these protocols and data interpretation guidelines, researchers can confidently identify the neutral loss responsible for an M-28 peak, leading to a more accurate structural elucidation of their compounds of interest.

Identification of Unknown Compounds Using M-28 Fragmentation Analysis

< APPLICATION NOTE & PROTOCOL

Audience: Researchers, scientists, and drug development professionals.

Abstract: Mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of unknown compounds. Fragmentation analysis, a process where molecules are broken into smaller charged particles, provides a molecular fingerprint that aids in determining the original structure.[1] A neutral loss of 28 daltons (Da), termed M-28 fragmentation, is a common and diagnostically significant event. This application note details the principles of M-28 fragmentation and provides a comprehensive protocol for its use in identifying unknown compounds, particularly in the context of drug development and metabolomics.

Application Note

Principle of M-28 Fragmentation

In mass spectrometry, particularly with techniques like electron ionization (EI) and collision-induced dissociation (CID), molecules are ionized and then fragmented.[1] The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its various fragments.[2] An M-28 peak signifies that the parent molecular ion (M+) has lost a neutral fragment with a mass of 28 Da.[3] This neutral loss most commonly corresponds to one of two molecules:

-

Carbon Monoxide (CO): The loss of CO is indicative of specific carbonyl-containing functional groups. This is a well-documented fragmentation pathway for compounds such as flavonoids, quinones, and some aromatic aldehydes.[4] The stability of the resulting ion often makes this a prominent peak in the spectrum.

-

Ethylene (C2H4): The loss of ethylene is often the result of a retro-Diels-Alder reaction or rearrangement processes, such as the McLafferty rearrangement in certain aliphatic aldehydes and ketones.[5][6] This suggests the presence of specific cyclic or saturated hydrocarbon structures within the molecule.

-

Dinitrogen (N2): Although less common in typical drug-like molecules, the loss of N2 can be a characteristic fragmentation for certain nitrogen-rich compounds like azo compounds or diazonium salts.

High-resolution mass spectrometry (HRMS) is often essential to distinguish between a loss of CO (27.9949 Da) and C2H4 (28.0313 Da), as their nominal masses are identical.

Significance in Compound Identification

Observing an M-28 fragment provides a critical clue for structural elucidation. It significantly narrows down the potential functional groups or structural motifs present in an unknown molecule. For instance, in drug metabolism studies, identifying a metabolite with an M-28 loss could suggest enzymatic modification at a site that facilitates CO or C2H4 elimination upon fragmentation. This information guides the researcher in proposing candidate structures for the unknown compound, which can then be confirmed through other analytical techniques like NMR or by comparing the spectrum to a library database.[7]

Logical Interpretation of M-28 Fragmentation

The following diagram illustrates the logical workflow for interpreting an observed M-28 neutral loss.

Experimental Protocol

Objective

To identify and characterize an unknown compound by inducing fragmentation and analyzing for a neutral loss of 28 Da using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Equipment

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole) capable of MS/MS scans.[8]

-

Liquid Chromatography (LC) system

-

LC Column appropriate for the analyte of interest

-

Solvents: HPLC or MS-grade water, acetonitrile, methanol

-

Additives: Formic acid or ammonium acetate (if required for ionization)

-

Sample vials

-

Syringe filters (0.22 µm)

-

Unknown sample dissolved in an appropriate solvent

Experimental Workflow Diagram

The diagram below outlines the general workflow for this analysis.

Methodology

-

Sample Preparation:

-

Dissolve the unknown compound in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of approximately 1 µg/mL.

-

Vortex the sample to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

LC-MS/MS Instrument Setup:

-

Equilibrate the LC system with the initial mobile phase conditions.

-

Calibrate the mass spectrometer according to the manufacturer's protocol to ensure high mass accuracy.

-

Set up the ionization source (e.g., Electrospray Ionization - ESI) in either positive or negative mode, depending on the nature of the analyte.

-

-

Data Acquisition:

-

MS1 Full Scan: Perform a full scan (e.g., m/z 100-1000) to identify the m/z of the precursor (parent) ion of the unknown compound.

-

MS/MS Fragmentation: Set up a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

-

For DDA: Configure the instrument to trigger an MS/MS scan on the most intense precursor ions detected in the MS1 scan. Use a collision energy ramp (e.g., 10-40 eV) to ensure a rich fragmentation spectrum.

-

For Neutral Loss Scan (on Triple Quadrupole): Program a specific neutral loss scan of 28 Da. The first quadrupole (Q1) will scan over a mass range, and the third quadrupole (Q3) will scan at a fixed mass offset of 28 Da below Q1. This is a highly specific method for finding compounds that exhibit this loss.[9]

-

-

-

Data Analysis and Interpretation:

-

Process the acquired data using the instrument's software.

-

Identify the peak corresponding to the unknown compound in the chromatogram.

-

Examine the MS1 spectrum to determine the m/z of the molecular ion (M+).

-

Analyze the corresponding MS/MS spectrum. Look for a fragment ion with an m/z value that is exactly 28 Da lower than the precursor ion.

-

Use high-resolution data, if available, to determine the exact mass of the neutral loss and distinguish between CO and C2H4.

-

Correlate the observed neutral loss with potential substructures (as outlined in Figure 1).

-

Data Presentation: Example Cases

The following table summarizes hypothetical quantitative data for compounds known to exhibit M-28 fragmentation.

| Compound Class | Example Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Lost Fragment | Implied Functional Group |

| Flavonoid | Diosmin | 609.1821 | 581.1872 | 27.9949 | CO | Flavone Backbone |

| Ketone | 2-Heptanone | 115.1123 | 87.0810 | 28.0313 | C2H4 | Aliphatic Ketone (McLafferty) |

| Quinone | Anthraquinone | 209.0597 | 181.0648 | 27.9949 | CO | Quinone Moiety |

Table 1: Representative data for compounds exhibiting M-28 fragmentation. The precursor ion for 2-Heptanone is the M+H+ adduct.

Conclusion

The observation of an M-28 neutral loss is a valuable piece of information in the structural elucidation of unknown compounds. By combining this knowledge with high-resolution mass spectrometry and systematic data analysis protocols, researchers can efficiently propose and confirm molecular structures. This approach is particularly powerful in fields like drug discovery, metabolomics, and natural product chemistry, where rapid identification of novel molecules is crucial.

References

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrometry - EI-MS: M-28 peak in aldehydes - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. waters.com [waters.com]

Application Notes and Protocols for PBR28 Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBR28 is a second-generation radioligand with high affinity for the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR).[1] TSPO is primarily located on the outer mitochondrial membrane and is upregulated in activated microglia, reactive astrocytes, and macrophages.[2][3] This makes it a key biomarker for neuroinflammation.[3] Consequently, PBR28, in its radiolabeled forms such as [3H]PBR28 and [11C]PBR28, has become an invaluable tool in neuroscience research and drug development for studying neuroinflammatory processes in various neurological and psychiatric disorders.[3]

A critical consideration when using PBR28 is the influence of a common single nucleotide polymorphism (rs6971) in the TSPO gene. This polymorphism leads to three distinct binding phenotypes: high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs).[4] Accurate quantification and interpretation of PBR28 binding data, therefore, require knowledge of the subject's binding phenotype.[4]

These application notes provide a comprehensive overview of the experimental design for PBR28 binding assays, including detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Analysis of PBR28 Binding

The binding affinity of PBR28 to TSPO is significantly affected by the rs6971 genetic polymorphism. The following table summarizes the binding affinities (Ki) of PBR28 for the three human TSPO binding phenotypes.

| Radioligand | Binding Phenotype | Ki (nM) | Reference |

| PBR28 | High-Affinity Binder (HAB) | 2.9 ± 0.26 | [5] |

| PBR28 | Mixed-Affinity Binder (MAB) | High: 3.6 ± 2.0, Low: 1,409 ± 803 | [5] |

| PBR28 | Low-Affinity Binder (LAB) | 237 ± 35.0 | [5] |

For in vivo studies using [11C]PBR28 PET, the total distribution volume (VT) and the non-displaceable binding potential (BPND) are key quantitative outcomes. The following table provides example values in healthy human subjects.

| Parameter | Brain Region | High-Affinity Binder (HAB) | Mixed-Affinity Binder (MAB) | Reference |

| VT | Gray Matter | 4.33 ± 0.29 | 2.94 ± 0.31 | [6] |

| VND | Whole Brain | 1.98 (population estimate) | 1.98 (population estimate) | [6] |

| BPND | Gray Matter | ~1.19 | ~0.48 | Calculated from[6] |

Experimental Protocols

In Vitro Radioligand Binding Assays

1. [3H]PBR28 Saturation Binding Assay in Brain Homogenates

This protocol determines the density of TSPO binding sites (Bmax) and the dissociation constant (Kd) of [3H]PBR28.

Materials:

-

Frozen brain tissue from genotyped subjects (HAB or MAB)

-

Assay Buffer: 50 mM Tris-Base, 140 mM NaCl, 1.5 mM MgCl₂, 5 mM KCl, 1.5 mM CaCl₂, pH 7.4

-

[3H]PBR28 (specific activity ~80 Ci/mmol)

-

Unlabeled PK11195 (for determining non-specific binding)

-

96-well plates

-

Glass fiber filters (e.g., GF/C)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, add aliquots of the membrane suspension (approximately 250 µg protein/well).[7]

-

Ligand Addition: Add increasing concentrations of [3H]PBR28 (e.g., 0.1 to 100 nM) to the wells in triplicate.[7]

-

Non-specific Binding: To a parallel set of wells, add the same concentrations of [3H]PBR28 along with a high concentration of unlabeled PK11195 (e.g., 10 µM) to determine non-specific binding.[7]

-

Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation.[7]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-Base, 1.4 mM MgCl₂, pH 7.4).[7]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

-